molecular formula C16H12N2O2 B14156681 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione CAS No. 5097-46-1

2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione

Cat. No.: B14156681
CAS No.: 5097-46-1
M. Wt: 264.28 g/mol
InChI Key: AFZVHFIMKHHMJL-UHFFFAOYSA-N
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Description

2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is a compound that belongs to the class of 1,4-naphthoquinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other functionalized naphthalene compounds .

Scientific Research Applications

2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antitumor agent.

    Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and as a cardioprotective agent.

    Industry: The compound is used in the development of dyes and pigments .

Mechanism of Action

The mechanism of action of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications .

Properties

CAS No.

5097-46-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(pyridin-3-ylmethylamino)naphthalene-1,4-dione

InChI

InChI=1S/C16H12N2O2/c19-15-8-14(18-10-11-4-3-7-17-9-11)16(20)13-6-2-1-5-12(13)15/h1-9,18H,10H2

InChI Key

AFZVHFIMKHHMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC3=CN=CC=C3

Origin of Product

United States

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